N-(2-methyl-1H-indol-5-yl)furan-2-carboxamide
Description
N-(2-Methyl-1H-indol-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide moiety linked to a 2-methyl-substituted indole ring at the 5-position. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the furan carboxamide group contributes to hydrogen-bonding interactions and solubility modulation. This compound’s structural uniqueness lies in the combination of these motifs, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(2-methyl-1H-indol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C14H12N2O2/c1-9-7-10-8-11(4-5-12(10)15-9)16-14(17)13-3-2-6-18-13/h2-8,15H,1H3,(H,16,17) |
InChI Key |
KNVASNLAJWZXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1H-indol-5-yl)furan-2-carboxamide typically involves the reaction of 2-methylindole with furan-2-carboxylic acid. The process may include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group, facilitating the formation of the amide bond . The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1H-indol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Antitumor Activity
One of the most significant applications of N-(2-methyl-1H-indol-5-yl)furan-2-carboxamide is its antitumor activity . Research indicates that derivatives of indole compounds, including this specific carboxamide, exhibit promising effects against various cancer types.
Case Study: Colon and Lung Cancer
A study highlighted the effectiveness of indole derivatives in treating solid tumors, particularly colon and lung cancers. The compound demonstrated marked antitumor activity, suggesting a potential role in developing new chemotherapeutic agents for treating these malignancies .
Serotonin Receptor Modulation
This compound has been studied for its ability to act as a serotonin receptor agonist . Compounds that interact with serotonin receptors are crucial in treating various neurological and psychiatric disorders.
Case Study: Treatment of Migraine
Research has shown that certain indole derivatives can activate the 5-HT_1F receptor, which is linked to migraine treatment. The modulation of this receptor may help alleviate migraine symptoms and other related disorders, such as anxiety and depression .
Antiproliferative Properties
The compound has also been evaluated for its antiproliferative properties , showing effectiveness against several cancer cell lines. A recent synthesis and evaluation study indicated that indole-based carboxamides could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cancer Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 0.95 - 1.50 | Induces apoptosis via Caspases |
| Other Indole Derivatives | A549 (Lung) | 1.05 | Inhibition of CDK2 and EGFR |
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor . Enzyme inhibitors are vital in drug development as they can modulate biochemical pathways involved in disease processes.
Case Study: Enzyme Targeting
Investigations into the biochemical interactions of this compound have revealed its ability to inhibit specific enzymes associated with tumor progression, making it a candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of N-(2-methyl-1H-indol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The indole ring can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
N-(4-Bromophenyl)furan-2-carboxamide (Compound 3, )
- Structure : Replaces the indole ring with a 4-bromophenyl group.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling, a method adaptable for introducing diverse aryl groups .
5-(4-Chlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide (Y010-1699, )
- Structure : Features a 4-chlorophenyl substituent on the furan ring and an ethoxyphenyl group on the carboxamide.
- Physicochemical Properties :
- Molecular Weight: 341.79 g/mol
- logP: 5.28 (high lipophilicity)
- Polar Surface Area: 38.85 Ų
- Comparison : The ethoxy group enhances solubility relative to alkyl substituents, while the chlorophenyl group increases hydrophobicity. The target compound’s methyl-indole moiety may further elevate logP .
5-{[N-Benzyl(phenyl)carbamamido]methyl}-N-[(2-fluorophenyl)methyl]furan-2-carboxamide (G521-0360, )
- Structure : Includes a benzyl-phenylcarbamoyl side chain and a fluorophenylmethyl group.
- Key Features : The fluorine atom improves metabolic stability, while the bulky benzyl group may sterically hinder interactions. The target compound’s simpler indole substituent could offer better pharmacokinetic profiles .
Indole-Based Carboxamide Derivatives
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b, )
- Structure : Carboxamide at the indole-2 position with bromo, fluoro, and N-methyl-N-phenyl groups.
- Comparison : The 2-carboxamide position (vs. 5-position in the target compound) and halogen substituents may reduce electron density on the indole ring, affecting binding to targets like kinases or GPCRs. LC/MS data (m/z 386 [M+H]⁺) suggest a molecular weight ~386 g/mol, higher than the target compound’s estimated weight (~280–300 g/mol) .
N-(2-(Diethylamino)ethyl)-5-((Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide ()
- Structure: Combines pyrrole and indole motifs with a diethylaminoethyl side chain.
- Key Differences: The pyrrole ring and charged amino group enhance water solubility, contrasting with the target compound’s neutral furan-indole system. This highlights how heterocycle choice impacts drug-likeness .
Physicochemical and Pharmacokinetic Trends
Molecular Weight and Lipophilicity
- Target Compound : Estimated molecular weight ~280–300 g/mol (based on analogs). logP likely exceeds 4.0 due to the methyl-indole and furan groups.
- Analogues: logP ranges from 5.28 (Y010-1699) to lower values for polar derivatives (e.g., diethylaminoethyl in ). Higher logP correlates with increased membrane permeability but may reduce aqueous solubility .
Hydrogen-Bonding Capacity
- Target Compound: Contains 1 hydrogen bond donor (NH of indole) and 4 acceptors (furan oxygen, carboxamide carbonyl, and indole lone pairs).
- Comparison: Y010-1699 has 1 donor and 4 acceptors, whereas G521-0360 has 2 donors and 6 acceptors, suggesting varying solubility and target engagement .
Tables
Table 1. Comparative Physicochemical Properties
*Estimated based on structural features.
Table 2. Structural Features Influencing Activity
Biological Activity
N-(2-methyl-1H-indol-5-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activities associated with this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
- Chemical Name : this compound
- CAS Number : 385786-07-2
- Molecular Formula : C14H12N2O2
- Molecular Weight : 240.26 g/mol
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the findings from several studies regarding its efficacy:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.35 | Induces apoptosis via caspase activation |
| A549 | 1.50 | Inhibits CDK2 and EGFR signaling pathways |
| HepG2 | 14.8 | Cell cycle arrest at G2/M phase |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation:
- Apoptosis Induction :
- Inhibition of Kinase Activity :
- Cell Cycle Arrest :
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by various structural modifications:
- Substituents on the indole ring affect the potency; for instance, compounds with halogen substitutions demonstrated varied GI50 values, indicating that electron-withdrawing groups enhance activity .
Table: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Halogens (Cl, Br) | Increased potency against MCF-7 |
| Alkyl groups | Moderate effect; optimal size needed |
| Aromatic rings | Beneficial for binding affinity |
Case Studies
Several case studies highlight the potential of this compound as a therapeutic agent:
- Study on MCF-7 Cells :
- Combination Therapies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
